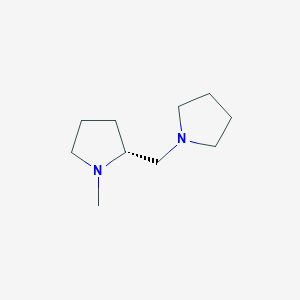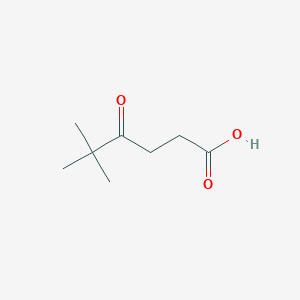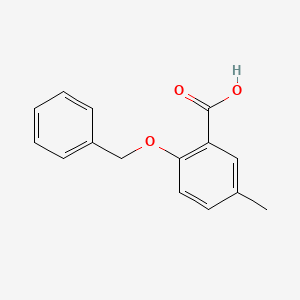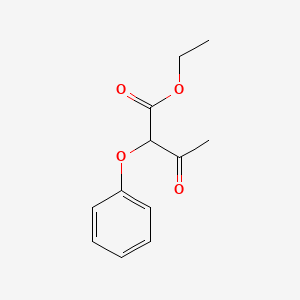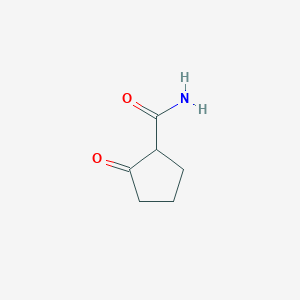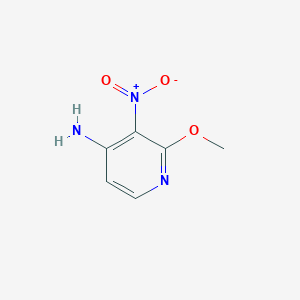
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents : A study synthesized various derivatives, including N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, and tested their antibacterial and antifungal activities. Some derivatives showed significant activity, comparable to standard antibacterial and antifungal agents (Helal et al., 2013).
Quantum Chemical Studies for Anticancer Drugs : Quantum chemical studies of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, were conducted to understand its properties as an anti-prostatic carcinoma drug. The studies focused on molecular properties like steric energy and molecular orbital analyses (Otuokere & Amaku, 2015).
Anticancer Activity of Derivatives : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to this compound, showed potential for anticancer activity. These compounds were evaluated for their effectiveness against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Prostate Cancer Imaging : Carbon-11-labeled propanamide derivatives were synthesized as selective androgen receptor modulator radioligands for prostate cancer imaging. These compounds, structurally related to this compound, were evaluated for their potential in positron emission tomography (PET) imaging of prostate cancer (Gao et al., 2011).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNTNCVIMVYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

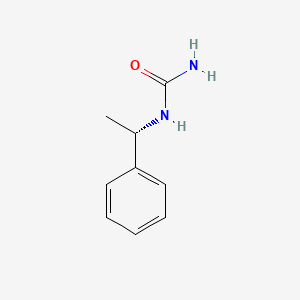
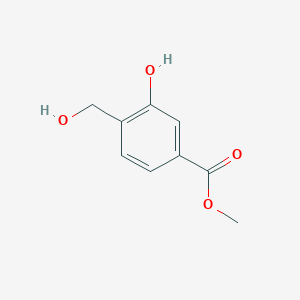
![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)
